2-Aemp tfa

Vue d'ensemble

Description

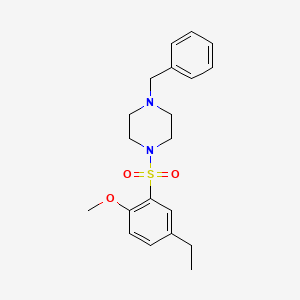

2-AEMP TFA (2-Aminoethyl Methylphosphonate Trifluoroacetate) is a potent and rapidly acting antagonist of GABA(A)-ρ1 receptors . It is an analog of GABA .

Synthesis Analysis

The synthesis of 2-AEMP TFA involves the use of acetate and fluoride as precursors . The chemical formula of 2-AEMP TFA is C5H10F3NO5P- .Molecular Structure Analysis

The molecular weight of 2-AEMP TFA is 252.11 g/mol . The SMILES representation of the molecule is CP(=O)([O-])OCCN.C(=O)(C(F)(F)F)O .Chemical Reactions Analysis

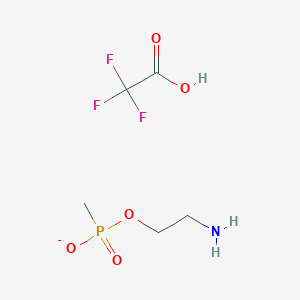

Trifluoroacetic acid (TFA), a component of 2-AEMP TFA, is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . It has been assayed by various methods including gas chromatography, GC mass spectroscopy, reversed-phase HPLC, isotachophoresis, infrared spectrometry, titration, spectrophotometry, and ion-exchange chromatography .Physical And Chemical Properties Analysis

2-AEMP TFA is a colorless to light yellow oil . It has a molecular weight of 252.11 g/mol and a chemical formula of C5H10F3NO5P- .Applications De Recherche Scientifique

Antagonist Activity at GABAA-ρ1 Receptors

2-Aminoethyl methylphosphonate (2-AEMP) is studied for its antagonist activity at GABAA-ρ1 receptors. The research utilized whole-cell patch-clamp techniques on neuroblastoma cells transfected with human GABAA-ρ1 receptors. 2-AEMP showed competitive inhibition compared to 1,2,5,6-tetrahydropyridin-4-yl methylphosphinic acid (TPMPA), a standard antagonist. Structure-activity relationships and molecular modeling of ligand binding were also investigated to understand the interaction of 2-AEMP with the receptor (Xie et al., 2011).

Gene Expression Analysis

The 2(-Delta Delta C(T)) method, commonly used in real-time quantitative PCR experiments, is relevant for analyzing changes in gene expression. This method, while not directly mentioning 2-AEMP, is crucial for understanding gene expression alterations in experiments involving compounds like 2-AEMP (Livak & Schmittgen, 2001).

Scientific Impact Evaluation

Although not directly related to 2-AEMP, the method of evaluating a researcher's scientific impact using Eigenfactor scores is an important tool in assessing the impact of research in areas including studies on 2-AEMP (Hostiuc & Negoi, 2016).

Electrochemiluminescence Detection

2-(2-Aminoethyl)-1-methylpyrrolidine (AEMP), a tertiary amine derivative, was developed as an electrochemiluminescence (ECL) probe within a microfluidic chip. This application is significant in biomedical and analytical chemistry fields for detecting interactions between various biological molecules (Yin et al., 2005).

Analysis in Biological Matrices

The trifluoroacetate derivative of T-2 toxin was analyzed using mass spectrometry, which could be an analogous approach for studying compounds like 2-AEMP in complex biological matrices (Mirocha et al., 1989).

Relevance in Tissue Engineering and Drug Delivery

Two-photon polymerization (TPP) microfabrication, a technology potentially applicable in the handling and analysis of complex molecules like 2-AEMP, is crucial in tissue engineering and drug delivery, allowing for the creation of precise microstructures (Xing et al., 2015).

Safety And Hazards

2-AEMP TFA is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

2-aminoethoxy(methyl)phosphinate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P.C2HF3O2/c1-8(5,6)7-3-2-4;3-2(4,5)1(6)7/h2-4H2,1H3,(H,5,6);(H,6,7)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQBFVSSBOQLIQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)([O-])OCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO5P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aemp tfa | |

CAS RN |

321882-95-5 | |

| Record name | 321882-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

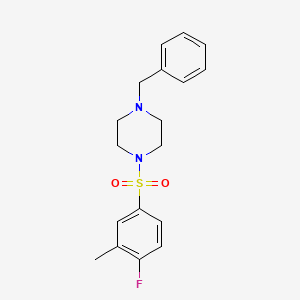

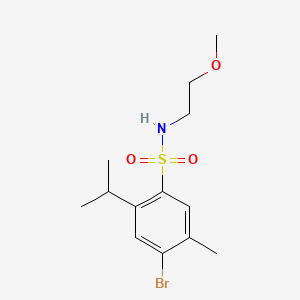

![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)

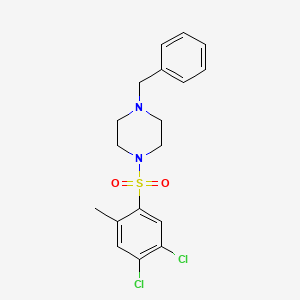

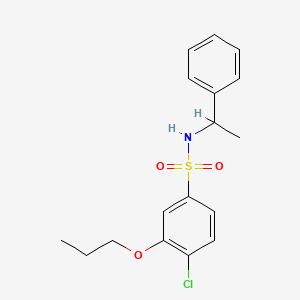

![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)

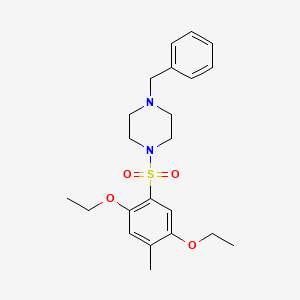

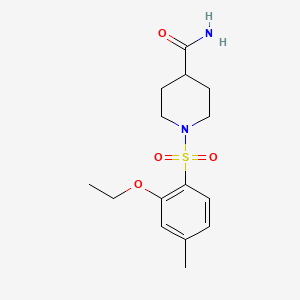

![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)

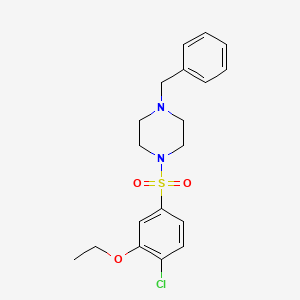

![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)